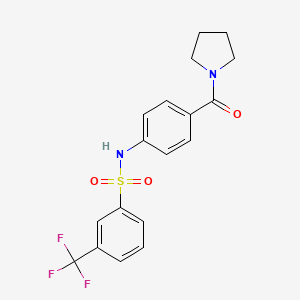

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

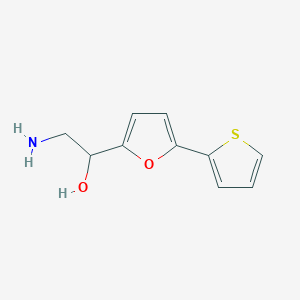

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called MAP4K4. MAP4K4 is involved in various cellular processes such as inflammation, cell proliferation, and cell survival. PF-06463922 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide and related compounds are pivotal in the synthesis and chemical modification of various molecules. These substances serve as key intermediates in the carbamoylation process, converting amines to N-(benzenesulfonyl)ureas and alcohols to N-(benzenesulfonyl)carbamates. This process is essential for creating compounds with specific biological activities or chemical properties. The preparative method involves reacting benzenesulfonamide with diphenyl carbonate and 4-(dimethylamino)pyridine in acetonitrile at room temperature, showcasing its utility in organic synthesis (Sączewski, 2013).

Inhibition of Carbonic Anhydrases

Research into pyrrolidinone-based chlorinated benzenesulfonamide derivatives has highlighted their potential as inhibitors of carbonic anhydrases, especially the cancer-related CA IX isozyme. These compounds exhibit low nanomolar affinity, suggesting a promising direction for the development of selective inhibitors targeting specific isozymes of carbonic anhydrases, which play a significant role in various physiological processes including tumor growth and metastasis (Balandis et al., 2020).

Catalytic Applications

The molecule and its derivatives have been explored for their catalytic applications. For instance, complexes bearing pyridinesulfonamide ligands have demonstrated efficiency in the transfer hydrogenation of ketones. This process is notable for its ability to be conducted in air without the need for dried and degassed substrates, basic additives, or halide abstractors, simplifying the reduction of ketones to alcohols, a fundamental reaction in organic chemistry and industry (Ruff et al., 2016).

Anticancer and Antimalarial Activities

The structural modification of this compound derivatives has led to the discovery of compounds with significant anticancer and antimalarial activities. These activities are attributed to the molecule's ability to inhibit specific biological targets, such as carbonic anhydrases in cancer cells or Plasmodium falciparum in malaria. The promising in vitro activity against chloroquine-resistant strains of P. falciparum positions these derivatives as potential candidates for the development of new antimalarial drugs (Silva et al., 2016).

Eigenschaften

IUPAC Name |

N-[4-(pyrrolidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-4-3-5-16(12-14)27(25,26)22-15-8-6-13(7-9-15)17(24)23-10-1-2-11-23/h3-9,12,22H,1-2,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUQIVFRJAHCIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2711795.png)

![3-[(2,4-Dichlorophenyl)methylsulfanyl]-1,6-dimethylpyridazino[4,5-e][1,3,4]thiadiazin-5-one](/img/structure/B2711798.png)

![1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea](/img/structure/B2711799.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2711804.png)

![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)

![4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2711811.png)

![2-(methylsulfanyl)-N-{2-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2711812.png)

![ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711818.png)